molecular formula C20H13ClN2O2 B278602 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide

Cat. No. B278602
M. Wt: 348.8 g/mol
InChI Key: RMPIAPXQCDGMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. BZP is a benzamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide is complex and not fully understood. It is believed to act on a variety of molecular targets, including GABA receptors, ion channels, and enzymes. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been found to modulate the activity of GABA receptors in a manner similar to benzodiazepines, which are commonly used for their anxiolytic and sedative effects. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has a variety of biochemical and physiological effects, depending on the specific molecular targets it interacts with. In the nervous system, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been found to have anxiolytic, sedative, and anticonvulsant effects. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been found to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has several advantages as a tool for scientific research. It is a relatively small molecule that can be easily synthesized in the lab, making it readily available for use in experiments. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide also has a variety of biochemical and physiological effects, making it a versatile tool for investigating a range of biological processes. However, there are also limitations to the use of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide. One area of interest is the development of more potent and selective N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide analogs that can be used to investigate specific molecular targets. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide and its potential applications in vivo. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide may also have potential applications in the treatment of neurological disorders, cancer, and inflammation, and further research is needed to explore these possibilities. Overall, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide is a valuable tool for scientific research with a wide range of potential applications.

Synthesis Methods

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoic acid with 2-amino-4-nitrophenol to form a nitrobenzoic acid derivative. This compound is then reduced to an amino derivative, which is subsequently reacted with 3-(2-bromoacetyl)benzoxazole to form N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide. The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and inflammation. In the nervous system, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C20H13ClN2O2/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)

InChI Key

RMPIAPXQCDGMMG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl

Origin of Product

United States

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